NaPi2b-IN-1

Description

Properties

Molecular Formula |

C44H58ClF3N4O11S |

|---|---|

Molecular Weight |

943.5 g/mol |

IUPAC Name |

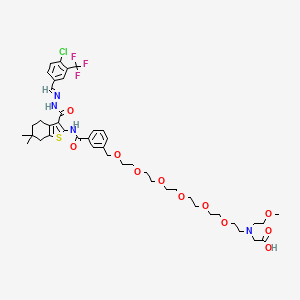

2-[2-[2-[2-[2-[2-[2-[[3-[[3-[[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]carbamoyl]-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophen-2-yl]carbamoyl]phenyl]methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-(2-methoxyethyl)amino]acetic acid |

InChI |

InChI=1S/C44H58ClF3N4O11S/c1-43(2)10-9-34-37(27-43)64-42(39(34)41(56)51-49-28-31-7-8-36(45)35(26-31)44(46,47)48)50-40(55)33-6-4-5-32(25-33)30-63-24-23-62-22-21-61-20-19-60-18-17-59-16-15-58-14-12-52(11-13-57-3)29-38(53)54/h4-8,25-26,28H,9-24,27,29-30H2,1-3H3,(H,50,55)(H,51,56)(H,53,54)/b49-28+ |

InChI Key |

KDDSSBXRLQRJDR-GBIUOOPFSA-N |

Isomeric SMILES |

CC1(CCC2=C(C1)SC(=C2C(=O)N/N=C/C3=CC(=C(C=C3)Cl)C(F)(F)F)NC(=O)C4=CC=CC(=C4)COCCOCCOCCOCCOCCOCCN(CCOC)CC(=O)O)C |

Canonical SMILES |

CC1(CCC2=C(C1)SC(=C2C(=O)NN=CC3=CC(=C(C=C3)Cl)C(F)(F)F)NC(=O)C4=CC=CC(=C4)COCCOCCOCCOCCOCCOCCN(CCOC)CC(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of NaPi2b Inhibition: A Technical Guide

Disclaimer: The specific compound "NaPi2b-IN-1" is not extensively documented in publicly available scientific literature. This guide provides an in-depth overview of the established mechanisms of action for inhibitors of the sodium-dependent phosphate transporter 2b (NaPi2b), also known as SLC34A2. The principles and methodologies described herein are representative of the approaches used to characterize inhibitors of this target.

The sodium-dependent phosphate transporter 2b (NaPi2b), encoded by the SLC34A2 gene, is an integral membrane protein responsible for the transport of inorganic phosphate into cells, driven by a sodium gradient.[1][2] It plays a crucial role in maintaining phosphate homeostasis, particularly through absorption in the small intestine.[1][2][3][4] NaPi2b is a multi-transmembrane protein that cotransports three sodium ions for every one divalent phosphate ion (HPO4^2-).[1][2]

Due to its overexpression in various malignancies, including ovarian and non-small cell lung cancers, while having restricted expression in normal tissues, NaPi2b has emerged as a promising target for therapeutic intervention.[3][5][6][7] Inhibition of NaPi2b is being explored for two primary therapeutic strategies: reducing systemic phosphate levels in conditions like hyperphosphatemia and targeted delivery of cytotoxic agents to cancer cells.[4][8]

Mechanisms of NaPi2b Inhibition

The therapeutic strategies targeting NaPi2b can be broadly categorized into two main classes based on their mechanism of action: small molecule inhibitors that block phosphate transport and antibody-drug conjugates (ADCs) that use NaPi2b for targeted drug delivery.

Small Molecule Inhibitors: Blocking Phosphate Transport

Small molecule inhibitors of NaPi2b are designed to directly interfere with the transporter's function, thereby reducing the intestinal absorption of dietary phosphate.[4][8] This mechanism is particularly relevant for the treatment of hyperphosphatemia, a common complication in patients with chronic kidney disease.[8]

The primary mechanism of these inhibitors is to competitively or non-competitively bind to the NaPi2b transporter, preventing the binding of sodium and/or phosphate ions and subsequent translocation across the cell membrane. By acting locally in the gut and having low systemic absorption, these inhibitors can effectively lower serum phosphate levels with minimal off-target effects.[4]

Signaling Pathway of NaPi2b-mediated Phosphate Transport

References

- 1. Sodium-dependent phosphate transporter NaPi2b as a candidate for targeted therapy: features of structure, function, and… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. T330M Substitution in the Sodium-Dependent Phosphate Transporter NaPi2b Abolishes the Efficacy of Monoclonal Antibodies Against MX35 Epitope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ADC Development Services Targeting NaPi2B - Creative Biolabs [creative-biolabs.com]

- 8. What are NaPi-2b inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Discovery and Development of NaPi2b-Targeted Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sodium-dependent phosphate transporter NaPi2b (SLC34A2) as a therapeutic target, with a focus on the discovery and preclinical development of antibody-drug conjugates (ADCs) designed to inhibit its cancer-promoting functions. While the specific designation "NaPi2b-IN-1" does not correspond to a publicly disclosed small molecule inhibitor, this document will delve into the core principles and methodologies guiding the development of NaPi2b-targeting agents, primarily ADCs, which represent the most advanced therapeutic modality for this target.

Discovery of NaPi2b as a Therapeutic Target

NaPi2b, a multi-pass transmembrane protein, is a member of the SLC34 family of sodium-dependent phosphate transporters. Its primary physiological role is to mediate the transport of inorganic phosphate into epithelial cells, thereby maintaining systemic phosphate homeostasis.[1] While expressed in some normal tissues, including the lungs, small intestine, and fallopian tubes, NaPi2b is significantly overexpressed in several human malignancies.[1][2][3][4][5]

The initial identification of NaPi2b as a cancer target stemmed from studies in the 1980s and 1990s where the monoclonal antibody MX35 showed high reactivity against ovarian tumors.[1] It was later discovered in 2008 that the epitope targeted by MX35 is NaPi2b, which was found to be expressed in approximately 90% of epithelial ovarian cancer cell lines.[1] This differential expression, with high levels on tumor cells and limited expression in most normal tissues, along with its cell-surface localization and subsequent internalization, makes NaPi2b an attractive target for the development of targeted therapies like ADCs.[6]

The Rise of NaPi2b-Targeting Antibody-Drug Conjugates (ADCs)

The therapeutic strategy for targeting NaPi2b has predominantly focused on the development of ADCs. An ADC is a three-component system designed for the precise delivery of a cytotoxic agent to cancer cells.[7] It consists of:

-

A monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen, in this case, NaPi2b.

-

A potent cytotoxic payload capable of inducing cell death.

-

A chemical linker that connects the antibody to the payload, designed to be stable in circulation and release the payload upon internalization into the target cell.[7]

The general mechanism of action for a NaPi2b-targeting ADC involves the antibody binding to NaPi2b on the cancer cell surface, followed by internalization of the ADC-antigen complex.[7] Once inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload to exert its cell-killing effect.[6][7]

Several NaPi2b-targeting ADCs have been developed and investigated in preclinical and clinical settings, including XMT-1536 (Upifitamab rilsodotin), lifastuzumab vedotin, and ZW-220.[8][9][10] These ADCs utilize different antibodies, linkers, and cytotoxic payloads, such as auristatin and topoisomerase I inhibitors, to achieve their anti-tumor activity.[6][8][9][10]

Quantitative Data on NaPi2b-Targeting ADCs

The following tables summarize key quantitative data from preclinical studies of various NaPi2b-targeting ADCs.

Table 1: In Vitro Cytotoxicity of NaPi2b-Targeting ADCs

| ADC | Cell Line | Cancer Type | NaPi2b Expression (molecules/cell) | IC50 / EC50 | Reference |

| XMT-1536 | OVCAR3 | Ovarian Cancer | 32,000 | 2 pM | [8] |

| XMT-1536 | TOV21G | Ovarian Cancer | 10,000 | 40 pM | [8] |

| XMT-1536 | HCC-4006 | NSCLC | 52,000 | 130 pM | [8] |

| ZW-220 | IGROV-1 | Ovarian Cancer | Not specified | 1.3 nM | [10] |

| ZW-220 | HCC-78 | Lung Cancer | Not specified | 0.7 nM | [10] |

| ZW-220 | TOV-21G | Ovarian Cancer | Not specified | 0.9 nM | [10] |

| ZW-220 | H441 | Lung Cancer | Not specified | 7.0 nM | [10] |

Table 2: In Vivo Efficacy of NaPi2b-Targeting ADCs

| ADC | Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| Anti-NaPi2b ADC | Ovarian and NSCLC Xenografts | Ovarian, NSCLC | Single doses (3-24 mg/kg) | Growth inhibition | [6] |

| XMT-1536 | Patient-Derived KRAS mutant NSCLC | NSCLC | 3 weekly doses of 3 mg/kg | Significant tumor growth delay and regressions | [8] |

| Araris ADC | OVCAR-3 Xenograft | Ovarian Cancer | Single dose at 9 mg/kg | Tumor eradication and long-lasting response | [9] |

| ZW-220 | Ovarian Patient-Derived Xenograft | Ovarian Cancer | 6 mg/kg | Significant decrease in tumor volume | [10] |

Table 3: Pharmacokinetic Properties of a NaPi2b-Targeting ADC

| ADC | Parameter | Value | Species | Reference |

| ZW-220 | Half-life (t½) | 9.4 days | Not specified | [10] |

| ZW-220 | Clearance (CL) | 7.8 mL/day/kg | Not specified | [10] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of NaPi2b-targeted therapeutics. Below are protocols for key experiments cited in the literature.

4.1. Immunohistochemistry (IHC) for NaPi2b Expression

-

Objective: To determine the expression level of NaPi2b in tumor and normal tissues.

-

Protocol:

-

Obtain formalin-fixed, paraffin-embedded (FFPE) tissue samples.

-

Develop and validate a primary anti-NaPi2b antibody. For instance, a human/rabbit chimeric antibody based on the variable region of the therapeutic antibody can be used.

-

Perform automated IHC on tissue sections.

-

A pathologist evaluates the staining intensity and percentage of positive cells to generate an H-score for semi-quantitative analysis.[4]

-

4.2. In Vitro Cytotoxicity Assay

-

Objective: To measure the potency of a NaPi2b-targeting ADC in killing cancer cells.

-

Protocol:

-

Culture NaPi2b-expressing cancer cell lines (e.g., OVCAR3, TOV21G) and a NaPi2b-negative control cell line.

-

Expose the cells to a range of concentrations of the NaPi2b-targeting ADC and a non-binding control ADC.

-

After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as a CellTiter-Glo® luminescent cell viability assay.

-

Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[8]

-

4.3. Antibody Internalization Assay

-

Objective: To confirm that the anti-NaPi2b antibody is internalized by target cells.

-

Protocol:

-

Incubate live NaPi2b-expressing cells (e.g., OVCAR3, Igrov1) with the anti-NaPi2b antibody (e.g., at 2 µg/mL) for a specific time (e.g., 2 hours).

-

Fix and permeabilize the cells.

-

Stain for the antibody using a fluorescently labeled secondary antibody and for lysosomes using an anti-LAMP-1 antibody.

-

Visualize the co-localization of the antibody and lysosomes using fluorescence microscopy to demonstrate trafficking to the lysosomal compartment.[6]

-

4.4. In Vivo Xenograft Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of a NaPi2b-targeting ADC in a living organism.

-

Protocol:

-

Implant human tumor cells (cell line-derived or patient-derived) that express NaPi2b subcutaneously into immunocompromised mice.

-

Once tumors reach a specified volume, randomize the animals into treatment groups (vehicle control, ADC treatment).

-

Administer the ADC intravenously at various doses and schedules.

-

Monitor tumor volume and body weight regularly.

-

The primary endpoint is typically tumor growth inhibition or regression.[6][8]

-

Visualizations

Diagram 1: Mechanism of Action of a NaPi2b-Targeting ADC

Caption: Mechanism of action of a NaPi2b-targeting ADC.

Diagram 2: Experimental Workflow for ADC Evaluation

Caption: A typical workflow for the preclinical development of a NaPi2b-targeting ADC.

Diagram 3: Logical Relationship in NaPi2b Target Discovery

Caption: The logical progression from initial observation to the development of NaPi2b-targeted therapies.

References

- 1. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]

- 2. Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mersana.com [mersana.com]

- 5. WO2019060542A2 - Compositions and methods for predicting response to napi2b-targeted therapy - Google Patents [patents.google.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. bioengineer.org [bioengineer.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged | BioWorld [bioworld.com]

In-Depth Technical Guide to NaPi2b-IN-1 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data related to the target engagement of NaPi2b-IN-1, a potent small molecule inhibitor of the sodium-dependent phosphate transport protein 2b (NaPi2b). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key processes.

Introduction to NaPi2b and NaPi2b-IN-1

The sodium-dependent phosphate transport protein 2b (NaPi2b), encoded by the SLC34A2 gene, is a multi-transmembrane protein responsible for the transport of inorganic phosphate into cells.[1] While its expression is limited in most normal tissues, NaPi2b is frequently overexpressed in various cancers, including ovarian, non-small cell lung cancer (NSCLC), and thyroid cancer, making it an attractive target for cancer therapy.[2][3]

NaPi2b-IN-1 is a potent and orally active small molecule inhibitor of NaPi2b. It has been identified as a promising therapeutic agent for hyperphosphatemia and is under investigation for its potential in cancer treatment.

Quantitative Data Summary

The following tables summarize the key quantitative data from target engagement studies of NaPi2b-IN-1 and related anti-NaPi2b therapeutic agents.

Table 1: In Vitro Inhibitory Activity of NaPi2b-IN-1

| Compound | Assay Type | Cell Line/System | IC50 (nM) | Reference |

| NaPi2b-IN-1 | Phosphate Uptake | Human NaPi2b-transfected cells | 64 | [Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia] |

Table 2: Binding Affinity of Anti-NaPi2b Antibodies

| Antibody | Assay Type | Target | Kd (nmol/L) | Reference |

| Anti-NaPi2b mAb | Radioligand Cell-Binding | Human NaPi2b | 10.19 ± 0.74 | [Preclinical Development of an Anti-NaPi2b (SLC34A2) Antibody–Drug Conjugate as a Therapeutic for Non–Small Cell Lung and Ovarian Cancers] |

| Anti-NaPi2b mAb | Radioligand Cell-Binding | Cynomolgus Monkey NaPi2b | 8.42 ± 0.81 | [Preclinical Development of an Anti-NaPi2b (SLC34A2) Antibody–Drug Conjugate as a Therapeutic for Non–Small Cell Lung and Ovarian Cancers] |

Table 3: In Vitro Efficacy of Anti-NaPi2b Antibody-Drug Conjugates (ADCs)

| ADC | Cell Line | Assay Type | EC50 (nM) | Reference |

| ZW-220 | IGROV-1 | Cell Growth Inhibition | 1.3 | [First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged] |

| ZW-220 | HCC-78 | Cell Growth Inhibition | 0.7 | [First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged] |

| ZW-220 | TOV-21G | Cell Growth Inhibition | 0.9 | [First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged] |

| ZW-220 | H441 | Cell Growth Inhibition | 7.0 | [First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in NaPi2b target engagement studies.

In Vitro Phosphate Uptake Assay

This protocol is a representative method for determining the inhibitory activity of compounds like NaPi2b-IN-1 on NaPi2b-mediated phosphate uptake.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on NaPi2b activity.

Materials:

-

HEK293 cells stably transfected with human NaPi2b.

-

DMEM supplemented with 10% FBS, penicillin, and streptomycin.

-

Uptake buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 0.8 mM KH2PO4, 25 mM Glucose, 50 mM HEPES, pH 7.4.

-

Radiolabeled 32P-orthophosphate.

-

Test compound (e.g., NaPi2b-IN-1) at various concentrations.

-

Lysis buffer: 0.1 N NaOH, 0.1% SDS.

-

Scintillation cocktail and counter.

Procedure:

-

Seed NaPi2b-HEK293 cells in a 96-well plate and grow to confluence.

-

Wash the cells twice with pre-warmed uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compound in uptake buffer for 15 minutes at 37°C.

-

Initiate phosphate uptake by adding uptake buffer containing 32P-orthophosphate (final concentration ~10 µM) and the test compound.

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.

-

Lyse the cells with lysis buffer.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Kd) of an anti-NaPi2b antibody.

Objective: To determine the equilibrium dissociation constant (Kd) of an antibody to NaPi2b expressed on the cell surface.

Materials:

-

NaPi2b-expressing cells (e.g., OVCAR-3).

-

Anti-NaPi2b monoclonal antibody.

-

125I-labeled secondary antibody or 125I-labeled anti-NaPi2b antibody.

-

Binding buffer: PBS with 1% BSA.

-

Washing buffer: Cold PBS.

-

Gamma counter.

Procedure:

-

Harvest and wash the NaPi2b-expressing cells. Resuspend in binding buffer to a concentration of 1x106 cells/mL.

-

In a 96-well plate, add a fixed concentration of radiolabeled antibody and increasing concentrations of unlabeled antibody to compete for binding.

-

Add the cell suspension to each well.

-

Incubate for 2 hours at 4°C with gentle agitation.

-

Separate the bound and free radioligand by centrifuging the plate and aspirating the supernatant, or by filtration through a glass fiber filter.

-

Wash the cell pellets or filters three times with cold washing buffer.

-

Measure the radioactivity of the cell pellets or filters using a gamma counter.

-

Plot the specific binding against the concentration of the unlabeled ligand and analyze the data using a one-site competition model to determine the Kd.

In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines a method to assess the cytotoxic effect of anti-NaPi2b ADCs.

Objective: To determine the half-maximal effective concentration (EC50) of an ADC on the viability of NaPi2b-expressing cancer cells.

Materials:

-

NaPi2b-positive cancer cell lines (e.g., OVCAR-3, IGROV-1).

-

Complete cell culture medium.

-

Anti-NaPi2b ADC and control ADC.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the anti-NaPi2b ADC or a control ADC.

-

Incubate the plate for 4-5 days at 37°C in a humidified incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value using a dose-response curve fit.

In Vivo Tumor Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a NaPi2b-targeting agent in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of a test agent in a relevant cancer model.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice).

-

NaPi2b-expressing human cancer cells (e.g., OVCAR-3).

-

Test agent (e.g., NaPi2b-IN-1 or anti-NaPi2b ADC) and vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously implant NaPi2b-expressing cancer cells into the flank of the mice.

-

Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test agent and vehicle control according to the desired dosing schedule (e.g., daily oral gavage for a small molecule, or weekly intravenous injection for an ADC).

-

Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in NaPi2b target engagement.

References

Unveiling NaPi2b-IN-1: A Technical Primer on a Potent Intestinal Phosphate Transport Inhibitor

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic development for hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood, the sodium-dependent phosphate cotransporter 2b (NaPi2b) has emerged as a promising target. This technical guide provides an in-depth overview of the biological activity of NaPi2b-IN-1, a potent and orally active inhibitor of this transporter. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of phosphate homeostasis and related metabolic disorders.

NaPi2b, encoded by the SLC34A2 gene, is a multi-transmembrane protein primarily responsible for the absorption of dietary phosphate in the small intestine.[1][2] Its inhibition presents a targeted approach to reducing serum phosphate levels, a critical factor in the management of hyperphosphatemia, particularly in patients with chronic kidney disease.[1] NaPi2b-IN-1 has been identified as a potent inhibitor of human NaPi2b with an IC50 of 64 nM.[3][4]

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the in vitro activity and pharmacokinetic properties of NaPi2b-IN-1 and its analogs, as detailed in the primary literature.[3]

| Compound | hNaPi2b IC50 (nM) | rNaPi2b IC50 (nM) | hNaPi2a IC50 (µM) | hNaPi2c IC50 (µM) | hPit1 IC50 (µM) | hPit2 IC50 (µM) |

| NaPi2b-IN-1 (Compound 15) | 64 | 23 | >10 | >10 | >10 | >10 |

| Lead Compound (3) | 87 | 37 | >10 | >10 | >10 | >10 |

Table 1: In Vitro Inhibitory Activity of NaPi2b-IN-1 and a Lead Compound. Data sourced from Maemoto M, et al. J Med Chem. 2022.[3] h: human, r: rat.

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio |

| NaPi2b-IN-1 (Compound 15) | <0.5 | 1.1 | - |

| Lead Compound (3) | <0.5 | <0.5 | - |

Table 2: Caco-2 Permeability of NaPi2b-IN-1 and a Lead Compound. Data sourced from Maemoto M, et al. J Med Chem. 2022.[3] Papp: Apparent permeability coefficient.

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |

| NaPi2b-IN-1 (Compound 15) | 10 (p.o.) | 1.9 | 2.0 | 12.8 |

Table 3: Pharmacokinetic Parameters of NaPi2b-IN-1 in Rats. Data sourced from Maemoto M, et al. J Med Chem. 2022.[3] p.o.: oral administration.

Mechanism of Action and Signaling Pathway

NaPi2b-IN-1 functions as a direct inhibitor of the NaPi2b transporter. By binding to the transporter, it blocks the uptake of inorganic phosphate (Pi) from the intestinal lumen into the enterocytes. This reduction in intestinal phosphate absorption leads to a decrease in the overall serum phosphate levels. The primary signaling pathway influenced by NaPi2b-IN-1 is the systemic phosphate homeostasis network.

Caption: Mechanism of NaPi2b-IN-1 action in an enterocyte.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of NaPi2b-IN-1.

In Vitro NaPi2b Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of NaPi2b-IN-1 against human and rat NaPi2b.

Cell Lines: HEK293 cells stably expressing human NaPi2b (hNaPi2b) or rat NaPi2b (rNaPi2b).

Protocol:

-

HEK293 cells expressing the target transporter are seeded in 96-well plates and cultured to confluence.

-

The cell monolayers are washed with a sodium-containing buffer (HBSS).

-

Cells are then incubated with varying concentrations of NaPi2b-IN-1 dissolved in HBSS for 15 minutes at room temperature.

-

A phosphate-containing solution with radiolabeled ³³P-orthophosphate is added to each well, and the plate is incubated for a further 10 minutes at room temperature to allow for phosphate uptake.

-

The uptake is terminated by washing the cells with a cold, sodium-free buffer (choline-HBSS).

-

The cells are lysed, and the amount of incorporated radiolabel is quantified using a liquid scintillation counter.

-

The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Workflow for the in vitro NaPi2b inhibition assay.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of NaPi2b-IN-1.

Cell Line: Caco-2 human colon adenocarcinoma cells.

Protocol:

-

Caco-2 cells are seeded on Transwell inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

For the apical to basolateral (A→B) permeability assessment, NaPi2b-IN-1 is added to the apical side of the monolayer. Samples are collected from the basolateral side at various time points.

-

For the basolateral to apical (B→A) permeability assessment, the compound is added to the basolateral side, and samples are collected from the apical side.

-

The concentration of NaPi2b-IN-1 in the collected samples is determined by LC-MS/MS analysis.

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.

Caption: Workflow for the Caco-2 permeability assay.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of NaPi2b-IN-1 following oral administration.

Animal Model: Male Sprague-Dawley rats.

Protocol:

-

Rats are fasted overnight prior to dosing.

-

NaPi2b-IN-1 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

-

Blood samples are collected from the jugular vein at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

The concentration of NaPi2b-IN-1 in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), are calculated using non-compartmental analysis.

Caption: Workflow for the in vivo pharmacokinetic study.

This technical guide consolidates the currently available public data on the biological activity of NaPi2b-IN-1. The potent and selective inhibitory activity, coupled with its low systemic exposure, underscores its potential as a gut-restricted therapeutic agent for hyperphosphatemia. Further research will be instrumental in fully elucidating its clinical utility.

References

- 1. What are NaPi-2b inhibitors and how do they work? [synapse.patsnap.com]

- 2. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]

- 3. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Structure-Activity Relationship of NaPi2b-IN-1

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of NaPi2b-IN-1, a potent inhibitor of the sodium-dependent phosphate transport protein 2b (NaPi2b). The content is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of the core concepts.

Introduction

The sodium-dependent phosphate transport protein 2b (NaPi2b), encoded by the SLC34A2 gene, is a key player in maintaining phosphate homeostasis in the human body.[1][2][3][4][5] It is primarily expressed in the small intestine, where it facilitates the absorption of dietary phosphate.[1][6] Dysregulation of NaPi2b function has been implicated in hyperphosphatemia, a condition characterized by elevated serum phosphate levels.[1][6] Consequently, inhibiting NaPi2b has emerged as a promising therapeutic strategy for managing hyperphosphatemia.[6] NaPi2b-IN-1 is a potent and orally active inhibitor of NaPi2b with an IC50 of 64 nM.[7] This guide delves into the SAR of a series of compounds, including the lead compound that led to the development of NaPi2b-IN-1 (also referred to as compound 15 in key literature), to elucidate the structural features crucial for its inhibitory activity.[6]

Structure-Activity Relationship (SAR)

The development of potent NaPi2b inhibitors involved systematic modifications of a hit compound (compound 3) identified from an in-house library. The core structure consists of a thiophene scaffold linked to a semicarbazone moiety. The SAR study focused on modifications at three key positions: the R1 and R2 substituents on the thiophene ring and the R3 substituent on the terminal nitrogen of the semicarbazone.

| Compound | R1 | R2 | R3 | hNaPi2b IC50 (nM) |

| 3 | H | H | 4-chlorophenyl | 87 |

| 4 | Cl | H | 4-chlorophenyl | 130 |

| 5 | Br | H | 4-chlorophenyl | 150 |

| 6 | CH3 | H | 4-chlorophenyl | 200 |

| 7 | H | Cl | 4-chlorophenyl | 95 |

| 8 | H | H | 4-fluorophenyl | 110 |

| 9 | H | H | 4-methoxyphenyl | 180 |

| 10 | H | H | pyridin-4-yl | 250 |

| 11 | H | H | cyclohexyl | >1000 |

| 12 | H | H | (CH2)2N(CH3)2 | 98 |

| 13 | H | H | (CH2)2COOH | 75 |

| 14 | H | H | (CH2)2SO3H | 70 |

| 15 (NaPi2b-IN-1) | H | H | (CH2)2P(O)(OH)2 | 64 |

Key Findings from the SAR Study:

-

Thiophene Ring (R1 and R2 positions): Introduction of substituents on the thiophene ring, such as chloro, bromo, or methyl groups at the R1 or R2 position, generally led to a decrease in inhibitory activity (compounds 4-7) compared to the unsubstituted parent compound 3. This suggests that an unsubstituted thiophene ring is preferred for optimal activity.

-

Terminal Aromatic Ring (R3 position): Modifications of the 4-chlorophenyl ring at the R3 position showed that electron-withdrawing groups (e.g., 4-fluoro, compound 8) were better tolerated than electron-donating groups (e.g., 4-methoxy, compound 9). Replacing the phenyl ring with a pyridine (compound 10) or a cyclohexyl group (compound 11) significantly reduced or abolished the activity, highlighting the importance of the aromatic nature and specific electronic properties of this substituent.

-

Introduction of Charged Moieties (R3 position): A significant breakthrough in potency was achieved by introducing charged functional groups at the R3 position. The rationale was to design gut-restricted inhibitors with low membrane permeability. The introduction of a dimethylaminoethyl group (compound 12) maintained good potency. Further exploration with acidic groups revealed that a carboxylic acid (compound 13), a sulfonic acid (compound 14), and a phosphonic acid (compound 15, NaPi2b-IN-1) all resulted in enhanced inhibitory activity. The phosphonic acid moiety in NaPi2b-IN-1 provided the most potent inhibition with an IC50 of 64 nM.[6]

Experimental Protocols

The primary assay used to determine the inhibitory activity of the compounds was a cell-based phosphate uptake assay using human NaPi2b-transfected cells.

1. Cell Culture:

- HEK293 cells stably expressing human NaPi2b were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

- Cells were seeded into 96-well plates and grown to confluence.

- On the day of the assay, the culture medium was removed, and the cells were washed twice with a pre-warmed uptake buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

- Cells were then incubated for 10 minutes at room temperature with the uptake buffer containing various concentrations of the test compounds.

- A solution containing radiolabeled ³³P-orthophosphate (H₃³³PO₄) was added to each well to initiate the phosphate uptake. The final phosphate concentration was typically in the low micromolar range to ensure transport was primarily mediated by NaPi2b.

- After a 10-minute incubation at room temperature, the uptake was terminated by rapidly washing the cells three times with ice-cold stop buffer (uptake buffer without phosphate).

- The cells were lysed with a scintillation cocktail or a suitable lysis buffer.

- The amount of incorporated radioactivity was measured using a scintillation counter.

3. Data Analysis:

- The percentage of inhibition was calculated for each compound concentration relative to the vehicle control (e.g., DMSO).

- IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Caption: Logical relationship of SAR for NaPi2b inhibitors.

Caption: Workflow for the in vitro phosphate uptake assay.

Conclusion

The structure-activity relationship study of NaPi2b-IN-1 and its analogs has provided critical insights into the design of potent and gut-restricted NaPi2b inhibitors. The key takeaways are the preference for an unsubstituted thiophene core and the significant potency enhancement achieved by introducing a phosphonic acid moiety at the terminus of the molecule. This strategic introduction of a charged group not only boosts inhibitory activity but also imparts favorable pharmacokinetic properties, such as low membrane permeability, which is desirable for a gut-restricted drug. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers in the field of drug discovery targeting phosphate transporters.

References

- 1. researchgate.net [researchgate.net]

- 2. med.upenn.edu [med.upenn.edu]

- 3. First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged | BioWorld [bioworld.com]

- 4. Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kpfu.ru [kpfu.ru]

- 6. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of NaPi2b-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro characterization of NaPi2b-IN-1, a potent and gut-restricted inhibitor of the sodium-dependent phosphate transport protein 2b (NaPi2b). NaPi2b-IN-1 has emerged as a significant tool compound for studying the physiological roles of NaPi2b and as a potential therapeutic agent for managing hyperphosphatemia. This guide details the key quantitative data, experimental methodologies, and relevant biological pathways associated with NaPi2b-IN-1, presenting the information in a clear and accessible format for researchers in the field. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams of key processes are included to facilitate understanding.

Introduction

The sodium-dependent phosphate cotransporter 2b (NaPi2b), encoded by the SLC34A2 gene, plays a crucial role in intestinal phosphate absorption and maintaining systemic phosphate homeostasis.[1][2] Dysregulation of phosphate levels, particularly hyperphosphatemia, is a common and serious complication in patients with chronic kidney disease, contributing to cardiovascular morbidity and mortality.[2] NaPi2b's primary expression in the small intestine makes it an attractive therapeutic target for controlling phosphate absorption.[1][2]

NaPi2b-IN-1 is a small molecule inhibitor designed to selectively target NaPi2b.[1] A key characteristic of NaPi2b-IN-1 is its low membrane permeability, which restricts its activity to the gastrointestinal tract, thereby minimizing potential systemic side effects.[1][3] This in-depth guide provides a summary of the in vitro characterization of NaPi2b-IN-1.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for NaPi2b-IN-1.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 64 nM | Human NaPi2b-transfected cells | Phosphate Uptake Assay | [1] |

| Membrane Permeability (Pe) | < 0.025 x 10⁻⁶ cm/s | Not Specified | PAMPA | [3] |

Experimental Protocols

Cell Line Generation for In Vitro Assays

To facilitate the in vitro characterization of NaPi2b inhibitors, stable cell lines expressing the target transporter are essential. Human Embryonic Kidney 293 (HEK293) cells are a commonly used host for generating such stable cell lines due to their high transfection efficiency and robust growth characteristics.

Protocol for Generating Stable NaPi2b-Expressing HEK293 Cells:

-

Vector Construction: The full-length cDNA of human NaPi2b (SLC34A2) is subcloned into a suitable mammalian expression vector (e.g., pcDNA3.1). The construct should be verified by DNA sequencing.

-

Transfection: HEK293 cells are seeded in 6-well plates and grown to 70-80% confluency. The expression vector is then transfected into the cells using a commercial transfection reagent according to the manufacturer's instructions.

-

Selection: 48 hours post-transfection, the cells are cultured in a selection medium containing an appropriate antibiotic (e.g., G418 for neomycin resistance) to select for cells that have successfully integrated the expression vector.

-

Clonal Selection and Expansion: Single antibiotic-resistant colonies are isolated, expanded, and screened for NaPi2b expression.

-

Expression Verification: NaPi2b expression in the stable cell clones is confirmed by Western blotting and functional assays (i.e., phosphate uptake).

Workflow for Stable Cell Line Generation:

References

- 1. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trust Your Gut: Strategies and Tactics for Intestinally Restricted Drugs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Effects of NaPi2b-IN-1 on Phosphate Transport

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sodium-dependent phosphate transport protein 2b (NaPi2b) inhibitor, NaPi2b-IN-1. It details its mechanism of action, its effects on phosphate transport based on preclinical data, and the experimental protocols used to evaluate its efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of phosphate homeostasis and the development of novel therapeutics for conditions such as hyperphosphatemia.

Introduction to NaPi2b and its Role in Phosphate Homeostasis

The sodium-dependent phosphate cotransporter 2b, also known as NaPi-IIb or SLC34A2, is a key protein responsible for the absorption of dietary phosphate in the small intestine.[1] As a multi-transmembrane protein, it actively transports inorganic phosphate from the intestinal lumen into the enterocytes, a critical step in maintaining systemic phosphate balance. Dysregulation of phosphate levels is implicated in various pathological conditions, notably chronic kidney disease (CKD), where hyperphosphatemia is a common and serious complication. Therefore, the inhibition of NaPi2b presents a promising therapeutic strategy for managing elevated serum phosphate levels.[2]

NaPi2b-IN-1 is a potent and orally active small molecule inhibitor of NaPi2b.[2] It has been developed as a tool for researching hyperphosphatemia by specifically targeting and blocking intestinal phosphate absorption.[2]

Mechanism of Action of NaPi2b-IN-1

NaPi2b-IN-1 functions as a competitive inhibitor of the NaPi2b transporter. By binding to the transporter, it blocks the uptake of inorganic phosphate from the intestinal lumen into the bloodstream. This targeted action in the gut is designed to reduce the overall systemic phosphate load, thereby helping to lower serum phosphate concentrations.

Quantitative Data on the Effects of NaPi2b-IN-1

The following tables summarize the key quantitative data available for NaPi2b-IN-1, also referred to in some literature as "compound 15".[2]

Table 1: In Vitro Efficacy and Pharmacokinetic Properties of NaPi2b-IN-1 [2]

| Parameter | Value | Description |

| IC50 | 64 nM | The half maximal inhibitory concentration, indicating the potency of NaPi2b-IN-1 in inhibiting NaPi2b-mediated phosphate uptake in a cellular assay. |

| Oral Bioavailability (F) | 0.1% (in rats) | Demonstrates very low systemic absorption when administered orally, suggesting it is a gut-restricted inhibitor. |

Table 2: In Vivo Efficacy of NaPi2b-IN-1 in a Rat Intestinal Loop Assay [2]

| Compound | Effect on Phosphate Absorption |

| NaPi2b-IN-1 ("compound 15") | Reduction in phosphate absorption comparable to sevelamer hydrochloride. |

| Sevelamer Hydrochloride | A clinically used phosphate binder, serving as a positive control. |

Note: Specific quantitative data for the reduction in phosphate absorption by NaPi2b-IN-1 in the rat intestinal loop assay is not publicly available beyond the qualitative comparison to sevelamer hydrochloride.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the general methodologies employed in the preclinical evaluation of NaPi2b-IN-1.

In Vitro Phosphate Uptake Assay for IC50 Determination

This assay is designed to measure the inhibitory effect of a compound on NaPi2b-mediated phosphate uptake in a controlled cellular environment.

Objective: To determine the concentration of NaPi2b-IN-1 required to inhibit 50% of NaPi2b activity.

General Procedure:

-

Cell Culture: A stable cell line overexpressing human NaPi2b (e.g., HEK293 or CHO cells) is cultured in appropriate media and conditions.

-

Plating: Cells are seeded into multi-well plates and allowed to adhere and grow to a confluent monolayer.

-

Inhibitor Incubation: The cell monolayers are washed and then pre-incubated with varying concentrations of NaPi2b-IN-1 for a defined period.

-

Phosphate Uptake: A solution containing radiolabeled phosphate (e.g., 32P or 33P) is added to the wells, and the cells are incubated for a short period to allow for phosphate uptake.

-

Washing: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove any extracellular radiolabeled phosphate.

-

Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The phosphate uptake at each inhibitor concentration is normalized to the uptake in control wells (without inhibitor). The IC50 value is then calculated by fitting the data to a dose-response curve.

Workflow for In Vitro Phosphate Uptake Assay

In Vivo Rat Intestinal Loop Assay

This in vivo model is used to directly assess the effect of an inhibitor on intestinal phosphate absorption in a living organism.

Objective: To measure the reduction in phosphate absorption from a defined segment of the rat intestine following administration of NaPi2b-IN-1.

General Procedure:

-

Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.

-

Anesthesia and Surgery: The animals are anesthetized, and a midline abdominal incision is made to expose the small intestine. A specific segment of the intestine (e.g., jejunum or ileum) is isolated by ligation at both ends, creating a "loop".

-

Inhibitor and Phosphate Administration: A solution containing NaPi2b-IN-1 (or vehicle control) and a known concentration of phosphate, often including a radioactive tracer like 32P, is injected into the ligated intestinal loop.

-

Incubation: The intestinal loop is returned to the abdominal cavity, and the incision is temporarily closed. The animal is kept under anesthesia for a defined period (e.g., 15-30 minutes) to allow for phosphate absorption.

-

Sample Collection: After the incubation period, the intestinal loop is excised. The remaining luminal content is collected, and the intestinal tissue itself may also be processed.

-

Analysis: The amount of phosphate (and/or radioactivity) remaining in the luminal contents and potentially absorbed by the tissue is measured. The percentage of phosphate absorbed is calculated by subtracting the remaining phosphate from the initial amount administered.

-

Comparison: The phosphate absorption in the NaPi2b-IN-1 treated group is compared to the vehicle control group and often to a positive control group treated with a known phosphate binder like sevelamer hydrochloride.

Workflow for In Vivo Rat Intestinal Loop Assay

Signaling Pathways in Phosphate Homeostasis

The regulation of phosphate homeostasis is a complex process involving the interplay of several hormones and signaling pathways. The primary regulators include Fibroblast Growth Factor 23 (FGF23), Parathyroid Hormone (PTH), and active Vitamin D (1,25-dihydroxyvitamin D). While direct studies on the effect of NaPi2b-IN-1 on these pathways are not yet available, understanding the context in which NaPi2b operates is crucial.

Inhibition of intestinal phosphate absorption by NaPi2b-IN-1 is expected to lead to a decrease in serum phosphate levels. This reduction in serum phosphate would, in turn, be expected to influence the levels of FGF23 and PTH. Typically, lower serum phosphate leads to a decrease in FGF23 secretion from osteocytes. A reduction in FGF23 would then lead to increased renal phosphate reabsorption and increased production of active Vitamin D.

Hypothesized Effect of NaPi2b-IN-1 on Phosphate Homeostasis

Conclusion

NaPi2b-IN-1 is a potent and gut-restricted inhibitor of the intestinal phosphate transporter NaPi2b. Preclinical data demonstrates its ability to effectively block phosphate uptake in vitro and reduce phosphate absorption in vivo. Its low systemic bioavailability makes it an attractive candidate for the treatment of hyperphosphatemia, minimizing the potential for off-target effects. Further research is warranted to fully elucidate its quantitative in vivo efficacy and its impact on the broader hormonal and signaling networks that regulate phosphate homeostasis. This technical guide provides a foundational understanding of NaPi2b-IN-1 for researchers and drug development professionals working to address the challenges of phosphate dysregulation.

References

- 1. Effects of pharmacological inhibition of the sodium‐dependent phosphate cotransporter 2b (NPT2b) on intestinal phosphate absorption in mouse and rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of NaPi2b-IN-1 on Cellular Pathways: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways affected by NaPi2b-IN-1, a potent and orally active inhibitor of the sodium-dependent phosphate transport protein 2b (NaPi2b). NaPi2b, encoded by the SLC34A2 gene, is a key player in maintaining phosphate homeostasis and has emerged as a significant therapeutic target in oncology due to its overexpression in various cancers, including ovarian and non-small cell lung cancer. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic disorder research.

Introduction to NaPi2b and its Inhibition

NaPi2b is an integral membrane protein responsible for the co-transport of sodium and inorganic phosphate (Pi) into epithelial cells.[1][2] In normal physiology, it is predominantly expressed in the small intestine, where it facilitates dietary phosphate absorption.[1] However, its aberrant overexpression in tumor tissues has been linked to tumorigenesis and cell differentiation, making it an attractive target for therapeutic intervention.[3]

NaPi2b-IN-1 is a small molecule inhibitor of NaPi2b with a half-maximal inhibitory concentration (IC50) of 64 nM.[4] By blocking the phosphate transport function of NaPi2b, NaPi2b-IN-1 is expected to decrease intracellular phosphate levels, thereby impacting numerous downstream cellular processes that are dependent on this critical anion.

Quantitative Data on NaPi2b Inhibitors

The development of small molecule inhibitors targeting NaPi2b has yielded several compounds with potent in vitro activity. The following table summarizes the inhibitory concentrations of NaPi2b-IN-1 and other relevant inhibitors.

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| NaPi2b-IN-1 | Human NaPi2b | 64 | Not Specified | [4] |

| NaPi2b-IN-2 | Human NaPi2b | 38 | Not Specified | [4] |

| NaPi2b-IN-3 | Human NaPi2b | 71 | Not Specified | [4] |

| NaPi2b-IN-3 | Rat NaPi2b | 28 | Not Specified | [4] |

| Compound 3 (Prototype) | Human NaPi2b | 87 | Human NaPi2b-transfected cells | [5] |

| Compound 15 | Human NaPi2b | 64 | Human NaPi2b-transfected cells | [5] |

| Compound 18 | Human NaPi2b | 14 | Not Specified | |

| ZW-220 (ADC) | NaPi2b+ Cancer Cells | 0.7 - 7.0 | IGROV-1, HCC-78, TOV-21G, H441 | [6] |

Core Cellular Pathways Affected by NaPi2b Inhibition

The primary mechanism of action of NaPi2b-IN-1 is the reduction of intracellular phosphate. This depletion is hypothesized to impact several critical signaling pathways that are fundamental to cancer cell proliferation, survival, and metabolism.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[7][8][9] Emerging evidence suggests a strong link between intracellular phosphate levels and the activity of this pathway. High phosphate concentrations have been shown to promote the activation of Akt signaling.[10] Therefore, by reducing intracellular phosphate, NaPi2b-IN-1 is expected to suppress the PI3K/Akt/mTOR pathway, leading to decreased cancer cell growth and survival.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11][12][13] Similar to the PI3K/Akt pathway, the MAPK/ERK pathway is often deregulated in cancer.[14][15] The activation of this pathway is also influenced by the availability of intracellular phosphate. By depleting intracellular phosphate, NaPi2b-IN-1 is predicted to attenuate MAPK/ERK signaling, thereby contributing to its anti-cancer effects.

Metabolic Pathways

Phosphate is a fundamental component of cellular metabolism, being integral to energy currency (ATP), nucleotide synthesis (precursors to DNA and RNA), and the pentose phosphate pathway (PPP), which provides reducing power (NADPH) for biosynthesis and antioxidant defense.[16] Intracellular phosphate depletion resulting from NaPi2b inhibition is expected to have profound metabolic consequences. A reduction in ATP synthesis can lead to energy stress, while impaired nucleotide synthesis can halt cell cycle progression and DNA repair. Furthermore, a compromised PPP can increase oxidative stress, rendering cancer cells more susceptible to apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and extension of these findings. Below are generalized methodologies for key experiments.

In Vitro Phosphate Uptake Assay

This assay is fundamental to determining the inhibitory activity of compounds against NaPi2b.

-

Cell Culture: Utilize a cell line stably overexpressing human NaPi2b (e.g., HEK293-hNaPi2b). Culture cells to confluence in appropriate media.

-

Inhibitor Treatment: Pre-incubate cells with varying concentrations of NaPi2b-IN-1 or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Phosphate Uptake: Add a phosphate uptake buffer containing radiolabeled ³²P-orthophosphate and incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Washing: Rapidly wash the cells with ice-cold stop buffer to remove extracellular radiolabel.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Normalize the data to protein concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Signaling Pathways

This method is used to assess the phosphorylation status and total protein levels of key components of the PI3K/Akt and MAPK/ERK pathways.

-

Cell Treatment: Seed cancer cell lines with high endogenous NaPi2b expression (e.g., OVCAR-3) and treat with NaPi2b-IN-1 at various concentrations and time points.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Cell Viability Assay

To determine the effect of NaPi2b-IN-1 on cancer cell proliferation and survival.

-

Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of NaPi2b-IN-1 for an extended period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

NaPi2b-IN-1 represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells overexpressing NaPi2b. By inhibiting phosphate uptake, NaPi2b-IN-1 is poised to disrupt multiple oncogenic signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK cascades, and induce metabolic stress. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular mechanisms of NaPi2b inhibitors.

Future research should focus on a comprehensive phosphoproteomic and metabolomic analysis of cancer cells treated with NaPi2b-IN-1 to fully elucidate the downstream consequences of intracellular phosphate depletion. Furthermore, in vivo studies in relevant cancer models are essential to validate the anti-tumor efficacy and safety profile of NaPi2b-IN-1, paving the way for its potential clinical development.

References

- 1. NaPi2b: Eight Transmembrane Domains — A New Target For Ovarian Cancer Treatment [novoprotein.com]

- 2. Sodium-dependent phosphate transport protein 2B - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. First-in-class antibody-drug conjugate for NaPi2b-expressing tumors divulged | BioWorld [bioworld.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High Dietary Inorganic Phosphate Increases Lung Tumorigenesis and Alters Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hypophosphatemia in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early Preclinical Data of Anti-NaPi2b-vc-MMAE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data for an anti-NaPi2b antibody-drug conjugate (ADC), anti-NaPi2b-vc-MMAE. The sodium-dependent phosphate transporter NaPi2b (SLC34A2) is a promising therapeutic target due to its high expression on the tumor surfaces of non-small cell lung cancer (NSCLC) and ovarian cancer.[1][2] This document summarizes the key findings from in vitro and in vivo preclinical studies, detailing the efficacy, safety, and mechanism of action of this novel therapeutic agent.

Mechanism of Action

The anti-NaPi2b-vc-MMAE is an antibody-drug conjugate comprised of a humanized IgG1 anti-NaPi2b monoclonal antibody, a protease-sensitive valine-citrulline (vc) peptide linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[3] The antibody component selectively binds to NaPi2b on the surface of cancer cells, leading to the internalization of the ADC.[4] Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved by cathepsins, releasing the MMAE payload.[3] MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]

Data Presentation

The following tables summarize the key quantitative data from the preclinical evaluation of anti-NaPi2b-vc-MMAE.

Table 1: In Vitro Cytotoxicity of Anti-NaPi2b-vc-MMAE

| Cell Line | Cancer Type | NaPi2b Expression | IC50 (ng/mL) |

| OVCAR3-X2.1 | Ovarian Cancer | High | 10 |

| NCI-H2110 | NSCLC | Moderate | 30 |

| NCI-H441 | NSCLC | Low | >1000 |

| 293-NaPi2b B8 | Engineered Cell Line | High | 15 |

| Vector Control | Engineered Cell Line | None | >3000 |

Data extracted from in vitro cell proliferation assays.[5]

Table 2: In Vivo Efficacy of Anti-NaPi2b-vc-MMAE in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) |

| OVCAR3-X2.1 | Ovarian Cancer | 3 mg/kg, single dose | Significant |

| OVCAR3-X2.1 | Ovarian Cancer | 5 mg/kg, single dose | Complete Regression |

| OVCAR3-X2.1 | Ovarian Cancer | 3 mg/kg, 3 weekly doses | Complete Regression |

| NCI-H2110 | NSCLC | 10 mg/kg, single dose | Significant |

Efficacy was evaluated in mouse xenograft models.[3][6]

Table 3: Pharmacokinetic Parameters of Anti-NaPi2b ADC in Rats and Cynomolgus Monkeys

| Species | Dose (mg/kg) | Clearance (mL/kg/d) |

| Rat | 0.5 | 21.2 ± 5.21 |

| Rat | 5 | 15.9 (n=2) |

| Cynomolgus Monkey | 0.3 | 10.8 ± 0.804 |

| Cynomolgus Monkey | 1 | 13.8 ± 2.76 |

Pharmacokinetics of the total antibody were assessed after a single intravenous administration.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cell Proliferation Assay: Cancer cell lines were seeded in 96-well plates and incubated with increasing concentrations of anti-NaPi2b-vc-MMAE.[5] Cell viability was assessed after a defined incubation period using the CellTiter-Glo luminescent cell viability assay.[5] The 50% inhibitory concentration (IC50) values were determined by analyzing the dose-response curves.[3]

Flow Cytometry for NaPi2b Binding: The binding of the anti-NaPi2b monoclonal antibody and ADC to NaPi2b-expressing cells was analyzed by flow cytometry.[3] Cells were incubated with the antibody or ADC, followed by a fluorescently labeled secondary antibody.[3] The mean fluorescence intensity was measured to quantify the level of cell surface NaPi2b expression.[5]

Immunohistochemistry (IHC) for NaPi2b Expression: NaPi2b expression in tumor and normal tissues was evaluated by IHC.[3] Formalin-fixed, paraffin-embedded tissue sections were stained with a mouse anti-NaPi2b antibody.[3] The frequency and intensity of staining were assessed to determine the level of NaPi2b expression.[3]

In Vivo Xenograft Studies: Human ovarian and NSCLC tumor xenograft models were established in mice.[2][3] Once tumors reached a specified size, mice were treated with single or multiple doses of anti-NaPi2b-vc-MMAE intravenously.[3] Tumor volumes were measured regularly to assess tumor growth inhibition.[3]

Pharmacokinetic Studies: Rats and cynomolgus monkeys received a single intravenous administration of the anti-NaPi2b ADC.[1] Blood samples were collected at various time points, and the concentration of the total antibody was measured using an enzyme-linked immunosorbent assay (ELISA).[1] Pharmacokinetic parameters, including clearance, were then calculated.[1]

Visualizations

The following diagrams illustrate key pathways and experimental workflows.

Caption: Mechanism of action of anti-NaPi2b-vc-MMAE.

References

- 1. research.monash.edu [research.monash.edu]

- 2. Preclinical Development of an Anti-NaPi2b (SLC34A2) Antibody-Drug Conjugate as a Therapeutic for Non-Small Cell Lung and Ovarian Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. bioengineer.org [bioengineer.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NaPi2b-IN-1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NaPi2b, also known as solute carrier family 34 member 2 (SLC34A2), is a sodium-dependent phosphate cotransporter.[1][2] It plays a crucial role in maintaining phosphate homeostasis in the body by mediating the absorption of inorganic phosphate in the small intestine.[1][3][4] NaPi2b is primarily expressed in the small intestine, lungs, and kidneys.[3] Dysregulation of NaPi2b expression has been implicated in several diseases, including certain types of cancer, such as non-small cell lung cancer (NSCLC) and ovarian cancer, making it a promising target for therapeutic intervention.[5][6][7][8]

NaPi2b-IN-1 is a potent and orally active inhibitor of NaPi2b.[9] By targeting NaPi2b, this inhibitor can modulate phosphate transport and impact downstream signaling pathways that are dependent on phosphate.[3] These application notes provide detailed protocols for utilizing NaPi2b-IN-1 in cell-based assays to investigate its biological effects and therapeutic potential.

Mechanism of Action and Signaling Pathways

NaPi2b functions as a cotransporter, moving sodium ions and inorganic phosphate across the cell membrane. Inhibition of NaPi2b by NaPi2b-IN-1 is expected to decrease intracellular phosphate levels, which can affect various cellular processes.[3] Studies have shown that NaPi2b expression and activity can influence key signaling pathways involved in cell proliferation, survival, and migration, including the PI3K/Akt and Ras/Raf/MEK pathways.[5][10] Knockdown of SLC34A2 has been shown to suppress the activation of the EGFR/PI3K/AKT signaling pathway.[11]

Quantitative Data Summary

The following table summarizes the known quantitative data for NaPi2b inhibitors. This data is crucial for designing experiments and interpreting results.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| NaPi2b-IN-1 | NaPi2b | 64 | Not Specified | [9] |

| NaPi2b-IN-2 | human NaPi2b | 38 | Not Specified | [9] |

| NaPi2b-IN-3 | human NaPi2b | 71 | Not Specified | [9] |

| NaPi2b-IN-3 | rat NaPi2b | 28 | Not Specified | [9] |

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for a successful assay. It is recommended to use cell lines with documented expression of NaPi2b.

Recommended Human Cell Lines:

-

Ovarian Cancer: OVCAR-3, IGROV-1[6]

-

Non-Small Cell Lung Cancer (NSCLC): NCI-H441[6]

-

Engineered Cell Lines: HEK293 cells engineered to overexpress NaPi2b (e.g., 293 NaPi2b B8) can be used for specific target engagement assays.[6]

Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. Note that phosphate levels in the media may impact NaPi2b expression.[12]

Protocol 1: Cell Viability Assay (MTS/MTT or CellTiter-Glo®)

This protocol determines the effect of NaPi2b-IN-1 on the proliferation and viability of cancer cells.

Materials:

-

NaPi2b-expressing and non-expressing (control) cell lines

-

NaPi2b-IN-1 (stock solution in DMSO)

-

96-well clear or opaque-walled microplates

-

Cell culture medium

-

MTS, MTT, or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Plate reader (absorbance or luminescence)

Workflow Diagram:

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 50 µL of culture medium.[6] Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of NaPi2b-IN-1 in culture medium. The final concentrations should typically range from 0.1 nM to 100 µM. Include a DMSO-only control.

-

Treatment: Add 50 µL of the diluted NaPi2b-IN-1 or control solution to the respective wells.

-

Incubation: Incubate the plate for 72 to 96 hours.[6]

-

Viability Measurement:

-

For CellTiter-Glo®: Add the reagent according to the manufacturer's protocol, and measure luminescence.[6]

-

For MTS/MTT: Add the reagent, incubate as required, and then measure absorbance at the appropriate wavelength.

-

-

Data Analysis: Normalize the data to the DMSO control (100% viability) and plot the percentage of cell viability against the log concentration of NaPi2b-IN-1. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is used to assess the effect of NaPi2b-IN-1 on the phosphorylation status of key proteins in the PI3K/Akt or Ras/Raf/MEK pathways.

Materials:

-

NaPi2b-expressing cells

-

NaPi2b-IN-1

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-NaPi2b)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with NaPi2b-IN-1 at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Flow Cytometry for NaPi2b Surface Expression

This protocol quantifies the expression of NaPi2b on the cell surface and can be used to assess if NaPi2b-IN-1 affects its expression or to select appropriate cell lines.

Materials:

-

NaPi2b-expressing cells

-

Anti-NaPi2b primary antibody

-

Fluorescently-labeled secondary antibody

-

FACS buffer (PBS with 1% FBS and 2 mM EDTA)[6]

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension.

-

Staining:

-

Incubate the cells with an anti-NaPi2b antibody for 1 hour at 4°C.[6]

-

Wash the cells with FACS buffer.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at 4°C in the dark.

-

-

Data Acquisition: Wash the cells and resuspend them in FACS buffer. Analyze the samples on a flow cytometer.

-

Analysis: Gate on the live cell population and analyze the fluorescence intensity to determine the level of NaPi2b surface expression.

Troubleshooting and Considerations

-

Solubility of NaPi2b-IN-1: Ensure that NaPi2b-IN-1 is fully dissolved in DMSO and that the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

-

Cell Line Authentication: Regularly authenticate cell lines to ensure the reliability and reproducibility of the results.

-

Phosphate Concentration in Media: Be aware that the phosphate concentration in the culture medium can influence the expression and activity of NaPi2b.[12]

-

Off-Target Effects: As with any small molecule inhibitor, it is important to consider potential off-target effects. Including appropriate negative controls (e.g., cell lines not expressing NaPi2b) can help to address this.

These protocols provide a framework for investigating the effects of NaPi2b-IN-1 in cell-based assays. Researchers should optimize the specific conditions for their experimental setup.

References

- 1. The role of SLC34A2 in intestinal phosphate absorption and phosphate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What are NaPi-2b inhibitors and how do they work? [synapse.patsnap.com]

- 4. Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Preclinical Development of an Anti-NaPi2b (SLC34A2) Antibody-Drug Conjugate as a Therapeutic for Non-Small Cell Lung and Ovarian Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. SLC34A2 solute carrier family 34 member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mersana.com [mersana.com]

- 13. Sodium-dependent phosphate transporter NaPi2b as a potential predictive marker for targeted therapy of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kpfu.ru [kpfu.ru]

Application Notes and Protocols for NaPi2b-IN-1 in Ovarian Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-dependent phosphate transporter 2b (NaPi2b), encoded by the SLC34A2 gene, has emerged as a promising therapeutic target in ovarian cancer.[1][2][3] NaPi2b is a multi-transmembrane protein responsible for transporting inorganic phosphate into cells.[4] Its expression is significantly elevated in the majority of epithelial ovarian cancers while remaining limited in normal tissues, making it an attractive candidate for targeted therapies.[4][5] While antibody-drug conjugates (ADCs) targeting NaPi2b have been the primary focus of clinical development, the therapeutic potential of small molecule inhibitors of NaPi2b in ovarian cancer is an area of growing interest.[4]

Recent studies have illuminated a potential vulnerability in ovarian cancer cells that overexpress NaPi2b: a dependency on phosphate homeostasis. It has been shown that inhibiting the phosphate exporter XPR1 in these cells leads to a toxic accumulation of intracellular phosphate and subsequent cell death. This suggests that disrupting the normal phosphate transport dynamics can be a viable anti-cancer strategy.

This document provides detailed application notes and protocols for the use of NaPi2b-IN-1 , a potent and orally active small molecule inhibitor of NaPi2b, in ovarian cancer cell line research.

NaPi2b-IN-1: A Novel Tool for Ovarian Cancer Research

NaPi2b-IN-1 is a selective inhibitor of the NaPi2b transporter with a reported IC50 of 64 nM.[6][7] While its primary development has been for studying hyperphosphatemia by limiting intestinal phosphate absorption, its mechanism of action presents a compelling rationale for its investigation in NaPi2b-expressing ovarian cancer cells.[6][8] By blocking the primary route of phosphate entry in these cancer cells, NaPi2b-IN-1 can be used to probe the effects of phosphate starvation and disrupt the critical phosphate-dependent signaling pathways that drive tumor growth and survival.

Key Putative Applications in Ovarian Cancer Cell Lines:

-

Investigating the role of phosphate transport in the proliferation and survival of ovarian cancer cells.

-

Evaluating the potential of NaPi2b inhibition as a standalone therapeutic strategy.

-

Exploring synergistic effects of NaPi2b inhibition with other anti-cancer agents.

-